2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
CAS No.:
Cat. No.: VC11405999
Molecular Formula: C20H20N6O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N6O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 8-cyclohexyl-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
| Standard InChI | InChI=1S/C20H20N6O2/c1-12-21-20(24-23-12)26-10-8-17-15(19(26)28)11-14-16(22-17)7-9-25(18(14)27)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,21,23,24) |
| Standard InChI Key | GGSHEEQCVTXXBP-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCCC5 |
| Canonical SMILES | CC1=NC(=NN1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5CCCCC5 |
Introduction
2-Cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound featuring a unique structural configuration that combines a cyclohexyl group, a triazole moiety, and a pyrido-naphthyridine core. This compound is of significant interest in medicinal chemistry and materials science due to its diverse chemical properties and biological activities .
Synthesis and Characterization
The synthesis of 2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Biological Activities and Potential Applications
This compound exhibits significant biological activity, with potential applications in medicinal chemistry. Its mechanism of action may involve interactions with various biological targets, which are crucial for understanding its pharmacological profile and therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-cyclohexyl-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b] naphthyridine-1,9(2H,8H)-dione. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Cyclohexyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | Triazole derivative with cyclohexyl group | |
| 2-Cyclohexyl-6-(3-methyl-pyrazol-4-yl)-thieno[3,2-d]pyrimidin | Contains thieno-pyrimidine structure | |
| 3-(4-Cyclohexylphenyl)-8-{(3-methylpyridin-2-yl)methyl}- | Features a phenyl group and pyridine |
Research Findings and Future Directions
Research into this compound focuses on its interaction studies, particularly its binding affinity to various biological targets. These studies are essential for understanding its pharmacological profile and potential therapeutic applications. Future research may explore its efficacy in different disease models and its potential as a scaffold for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume